N-(2,4-dimethylphenyl)azepane-1-sulfonamide
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Overview
Description
N-(2,4-dimethylphenyl)azepane-1-sulfonamide is a sulfonamide derivative known for its anti-inflammatory and immunomodulatory effects. It is commonly used in the treatment of inflammatory bowel disease and rheumatoid arthritis. This compound is characterized by its unique structure, which includes an azepane ring and a sulfonamide group, contributing to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)azepane-1-sulfonamide typically involves the reaction of 2,4-dimethylphenylamine with azepane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)azepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)azepane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and immune modulation .
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)azepane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfasalazine: Another sulfonamide used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
This compound is unique due to its specific structure, which includes an azepane ring. This structural feature contributes to its distinct pharmacological properties and differentiates it from other sulfonamide derivatives .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)azepane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12-7-8-14(13(2)11-12)15-19(17,18)16-9-5-3-4-6-10-16/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVRLPPKMVVPJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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